N,N-Dimethyldodecylamine

概述

描述

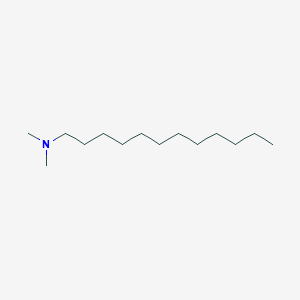

N,N-Dimethyldodecylamine (CAS 112-18-5) is a tertiary amine with a 12-carbon alkyl chain and two methyl groups attached to the nitrogen atom. It is widely used as a precursor for synthesizing surfactants, corrosion inhibitors, and quaternary ammonium compounds. Its amphiphilic nature enables applications in personal care products, detergents, and industrial formulations . The compound exhibits strong alkaline properties and is classified as a human exposure-related chemical rather than a natural metabolite .

准备方法

Synthetic Routes and Reaction Conditions: N,N-Dimethyldodecylamine can be synthesized through several methods:

Catalytic Hydrogenation of N,N-Dimethyldodecylamide: This method involves the catalytic hydrogenation of N,N-dimethyldodecylamide over a nickel/γ-alumina catalyst.

Amination of Dodecyl Alcohol: This method involves the one-step amination of dodecyl alcohol with dimethylamine.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic amination of aliphatic alcohols. The process is optimized to achieve high selectivity and yield while minimizing side reactions and energy consumption .

化学反应分析

Types of Reactions:

Reduction: The compound can be reduced to form dodecylamine and dimethylamine.

Substitution: It can react with halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides to form various products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogen gas and nickel catalysts are commonly used.

Substitution: Reagents such as halogenated organics and peroxides are used under controlled conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: Dodecylamine and dimethylamine.

Substitution: Various substituted amines and other organic compounds.

科学研究应用

Nanotechnology

Capping Agent for Nanoparticles

N,N-Dimethyldodecylamine is widely utilized as a capping agent in the synthesis of nanoparticles, particularly bimetallic nanoparticles such as gold-palladium (Au-Pd) systems. In this capacity, it stabilizes nanoparticles during their formation, allowing for controlled growth and tailored properties suitable for various applications, including catalysis and sensing.

| Nanoparticle Type | Function of this compound | Application |

|---|---|---|

| Au(core)-Pd(shell) | Stabilization and capping agent | Catalysis, Sensing |

A study demonstrated that this compound effectively stabilized Au(core)-Pd(shell) nanoparticles in toluene, facilitating their use in catalytic reactions .

Ionic Liquid Synthesis

This compound serves as a precursor for the synthesis of ionic liquids. By reacting with various organic acids, it can produce ionic liquids with specific properties tailored for diverse applications such as electrolytes in batteries and catalysts in organic reactions.

| Ionic Liquid Type | Properties | Applications |

|---|---|---|

| N-alkyl-N,N-dimethyl-1-ammonio-2-hydroxy-3-propane sulfonate | Room temperature liquid | Electrolytes, Catalysts |

The ability to create ionic liquids from this compound highlights its versatility and importance in green chemistry applications .

Surfactant Applications

This compound can be transformed into quaternary ammonium salts through reactions with compounds like epichlorohydrin. These salts exhibit unique properties such as surface activity and antimicrobial effects, making them valuable in various fields:

- Disinfectants

- Corrosion Inhibitors

- Phase-transfer Catalysts

The surfactant properties of these derivatives make them useful in formulations for cleaning products and industrial applications .

Biological Research

This compound has been studied for its effects on biological systems, particularly regarding ion channels. Its derivatives, such as this compound-N-oxide, have shown potential as amphoteric surfactants influencing the sorption of perfluoroalkyl substances (PFAS) onto soils . This highlights its relevance in environmental studies concerning chemical transport and fate.

Environmental Considerations

While this compound has numerous applications, it also raises environmental concerns due to its toxicity, particularly to aquatic organisms. Studies indicate that it can undergo biodegradation in wastewater treatment processes, achieving significant degradation rates over time . This aspect is critical for assessing the compound's environmental impact and safe handling practices.

Case Study 1: Nanoparticle Synthesis

In a recent study, researchers synthesized Au-Pd nanoparticles using this compound as a capping agent. The resulting nanoparticles exhibited enhanced catalytic activity compared to those synthesized without a capping agent. This demonstrates the importance of the compound in optimizing nanoparticle characteristics for specific applications.

Case Study 2: Ionic Liquid Development

Another investigation focused on developing ionic liquids from this compound for use as electrolytes in lithium-ion batteries. The ionic liquids produced showed favorable conductivity and stability, indicating their potential for improving battery performance .

作用机制

The mechanism of action of N,N-dimethyldodecylamine involves its interaction with various molecular targets and pathways:

Surfactant Properties: As a surfactant, it reduces surface tension and enhances the wetting and spreading properties of liquids.

Catalytic Activity: It acts as a catalyst in various chemical reactions, promoting the formation of desired products.

Biological Interactions: It interacts with cell membranes and proteins, affecting their structure and function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Homologues: Alkyl Chain Length Variation

N,N-Dimethyldodecylamine belongs to a homologous series of tertiary amines with general formula CnH2n+1N(CH3)2. Key homologues include:

Key Differences :

- Solubility and Critical Micelle Concentration (CMC) : Longer alkyl chains (e.g., C16) reduce water solubility and lower CMC, enhancing micelle formation efficiency .

- Retention Time in GC-MS : Higher molecular weight homologues (e.g., C16) exhibit longer retention times (e.g., 5.884 min for C16 vs. 9.18 min for C12 in ethyl acetate extracts) .

- Antimicrobial Activity : C16 homologues demonstrate superior bactericidal performance due to increased hydrophobicity, which enhances membrane disruption .

Oxidation State: Amine vs. Amine Oxide

This compound N-oxide (DDAO, CAS 1643-20-5) is the oxidized derivative of this compound.

Functional Impact :

DDAO’s zwitterionic nature improves compatibility with anionic surfactants like SDS, making it ideal for mixed surfactant systems in detergents .

Quaternary Ammonium Derivatives

This compound serves as a precursor for quaternary ammonium compounds (QACs), which differ in charge and stability:

Environmental and Analytical Considerations

Detection in Environmental Samples

- LC-MS/MS Sensitivity : this compound and its C18 homologue (N,N-Dimethyloctadecylamine) are detectable in river and seawater at concentrations as low as 0.1 µg/L, with C12 showing faster elution times .

Toxicity Profile

- Ecotoxicity : All homologues are toxic to aquatic organisms, but C12 derivatives degrade faster than C16–C18 analogues .

- Human Exposure : Detected in blood samples, though clinical effects remain understudied .

Surfactant Synergism

- DDAO + SDS Systems : DDAO reduces SDS crystal growth kinetics and modifies hydrate structures (e.g., SDS·H2O vs. SDS·½H2O), critical for detergent stability in cold climates .

- Micelle Geometry : C12-based QACs form spherical micelles, while C16 analogues favor rod-like structures, impacting emulsification efficiency .

Industrial and Biomedical Uses

生物活性

N,N-Dimethyldodecylamine (DMDA) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article delves into the biological activity of DMDA, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic dodecyl chain and two methyl groups attached to the nitrogen atom. This structure contributes to its amphiphilic nature, allowing it to interact with biological membranes effectively.

Antimicrobial Activity

DMDA exhibits significant antimicrobial activity against various microorganisms. The effectiveness of DMDA is influenced by the length of the alkyl chain, with longer chains typically exhibiting greater antimicrobial potency.

Minimum Inhibitory Concentration (MIC)

Table 1 summarizes the MIC values of DMDA and related compounds against common bacterial strains:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| This compound (C12) | Staphylococcus aureus | 62 |

| This compound (C12) | Escherichia coli | 31 |

| N-Alkyl-N,N-dimethylamine oxides | Staphylococcus aureus | 250-500 |

| N-Alkyl-N,N-dimethylamine oxides | Escherichia coli | 200-400 |

The data indicates that DMDA's antimicrobial activity peaks at a chain length of C12, after which the efficacy may plateau or decrease slightly with longer chains .

The antimicrobial mechanism of DMDA involves disruption of microbial cell membranes. Studies have shown that DMDA interacts with lipid bilayers, leading to membrane disorganization and increased permeability. This action results in leakage of intracellular components, ultimately causing cell death .

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study conducted on the use of DMDA as a food preservative demonstrated its effectiveness in inhibiting the growth of spoilage bacteria in dairy products. The application of DMDA at concentrations as low as 100 μM was sufficient to reduce bacterial counts significantly, showcasing its potential as a natural preservative .

Case Study 2: Biocompatibility and Safety Assessments

Research assessing the biocompatibility of DMDA revealed that it exhibits low toxicity in mammalian cell lines. The half-maximal inhibitory concentration (IC50) for human lung fibroblasts was found to be greater than 1000 μM, indicating a favorable safety profile for potential applications in pharmaceuticals and personal care products .

Environmental Impact

DMDA is classified as readily biodegradable, with studies showing high degradation rates in activated sludge systems. For instance, a mean primary degradation of 99.6% was observed in laboratory tests, suggesting minimal environmental persistence and lower risks associated with its use .

常见问题

Q. Basic: What are the recommended synthesis and purification methods for N,N-Dimethyldodecylamine in laboratory settings?

Answer:

DMDA is typically synthesized via alkylation of dimethylamine with 1-bromododecane under controlled conditions. A common protocol involves refluxing equimolar amounts of dimethylamine and 1-bromododecane in a polar solvent (e.g., ethanol) at 60–80°C for 12–24 hours . Post-synthesis, impurities such as unreacted alkyl halides or secondary amines are removed via liquid-liquid extraction (using dilute HCl to protonate residual amines) followed by vacuum distillation. Purity verification is critical and can be achieved using gas chromatography (GC) with flame ionization detection or LC-MS/MS .

Q. Basic: What analytical techniques are most effective for identifying and quantifying DMDA in research samples?

Answer:

Key techniques include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity (detection limits ~4.7 ng/L in water matrices) and specificity for DMDA. Electrospray ionization (ESI) in positive ion mode is recommended, with optimized transitions (e.g., m/z 214 → 58) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 2.2–2.4 ppm for dimethylamino protons; δ 1.2–1.4 ppm for dodecyl chain) confirms structural integrity .

- Gas Chromatography (GC): Suitable for purity assessment but requires derivatization (e.g., silylation) due to DMDA’s low volatility .

Q. Basic: What safety protocols are essential for handling DMDA in laboratory experiments?

Answer:

DMDA is classified as harmful if inhaled or absorbed. Key safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid aerosol formation.

- First Aid: Immediate flushing with water for skin/eye contact; medical consultation for ingestion .

- Storage: In airtight containers away from oxidizers, at 2–8°C for long-term stability .

Q. Advanced: How can researchers optimize environmental monitoring of DMDA in aquatic systems?

Answer:

DMDA’s environmental persistence and toxicity (classified as a "Level 1" chemical in Japan) necessitate robust detection. A validated method involves:

Solid-Phase Extraction (SPE): Using C18 cartridges to concentrate DMDA from water samples.

LC-MS/MS Analysis: Mobile phase: methanol/0.1% formic acid; column: C18 (2.1 × 100 mm, 2.6 µm). Achieves a method detection limit (MDL) of 4.7 ng/L .

Quality Control: Spike recovery tests (85–110%) and matrix-matched calibration to address ion suppression .

Q. Advanced: How does DMDA’s micellization behavior change in the presence of lanthanide ions?

Answer:

DMDA forms zwitterionic micelles (critical micelle concentration, CMC ~1–3 mM) that complex with Ln(III) ions (e.g., La³⁺, Eu³⁺) in aqueous-decanol systems. Key findings:

- Micelle Geometry: Aggregation numbers increase by 20–30% with Ln(III), confirmed via dynamic light scattering (DLS) and fluorescence quenching .

- Adsorption Kinetics: Langmuir-Gibbs models show enhanced monolayer adsorption at the air-water interface due to Ln(III)-DMDA coordination .

- Spectroscopic Validation: ¹H NMR self-diffusion coefficients and EPR spectroscopy quantify changes in molecular dynamics .

Q. Advanced: What methodologies assess DMDA’s mutagenic potential after environmental nitrosation?

Answer:

Nitrosation of DMDA (e.g., with nitrous acid) forms N-nitroso derivatives, which are mutagenic under S9 metabolic activation. A standard protocol includes:

Ames Test: Using Salmonella TA1535 strain with rat liver S9 fraction.

Dose-Response Analysis: Nitrosated DMDA shows mutagenicity at ≥10 µg/plate, with >2-fold revertant colony increase vs. controls .

Data Interpretation: Compare results across species (hamster vs. rat S9) to evaluate metabolic activation variability .

Q. Advanced: How is DMDA utilized in synthesizing gemini surfactants, and what design parameters influence their properties?

Answer:

DMDA serves as a precursor for cationic gemini surfactants (e.g., C12(+)-C12(-)). Key steps:

Quaternization: React DMDA with α,ω-dibromoalkanes (e.g., 1,2-dibromoethane) at 60°C for 24 hours.

Purification: Dialysis against ethanol to remove unreacted halides.

Property Tuning: Adjust spacer length (e.g., 2–6 carbons) and headgroup charge to modulate CMC (10⁻⁴–10⁻³ M) and aggregation morphology .

Q. Advanced: What spectroscopic and computational methods elucidate DMDA’s interaction with metal ions in solution?

Answer:

- UV-Vis and Fluorescence Spectroscopy: Track charge-transfer complexes between DMDA and Ln(III). Stern-Volmer plots quantify binding constants (e.g., K = 10³–10⁴ M⁻¹) .

- Quantum Chemical Calculations: DFT simulations (e.g., B3LYP/6-31G*) predict optimized geometries of DMDA-Ln complexes, validated against experimental NMR shifts .

- EPR Spectroscopy: Detects paramagnetic Ln(III) (e.g., Gd³⁺) coordination sites and spin relaxation dynamics .

属性

IUPAC Name |

N,N-dimethyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFWDNVOPHGWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1920-05-4 (acetate), 19959-22-9 (hydrobromide), 2016-48-0 (hydrochloride) | |

| Record name | N,N-Dimethyl-1-dodecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026906 | |

| Record name | N,N-Dimethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear colorless liquid; [MSDSonline] | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

112-18-5, 68390-97-6, 68391-04-8 | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauryldimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-dodecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068390976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL LAURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V2OM30I1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYL-1-DODECANAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。